molecular formula C16H11FN2O3 B11592912 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11592912
M. Wt: 298.27 g/mol
InChI Key: DMTLMTSSWHVWCY-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl groups in the compound, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity.

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its properties.

Uniqueness

The presence of the fluorophenyl group in 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide may enhance its biological activity and stability compared to similar compounds. This makes it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H11FN2O3/c17-11-6-2-3-7-12(11)18-14(20)9-19-13-8-4-1-5-10(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

DMTLMTSSWHVWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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